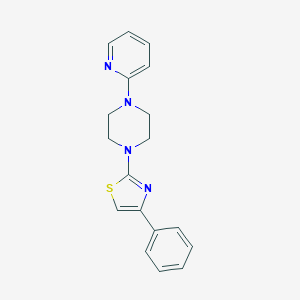
5-ethyl-2-methoxy-N-(2-phenoxyethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ethyl-2-methoxy-N-(2-phenoxyethyl)benzenesulfonamide, also known as EPM, is a compound that has been used in scientific research for various purposes. This compound is a sulfonamide derivative and has been found to have potential applications in the field of medicine, particularly in the treatment of cancer.
作用機序
The mechanism of action of 5-ethyl-2-methoxy-N-(2-phenoxyethyl)benzenesulfonamide involves the inhibition of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in various types of cancer cells and is involved in the regulation of pH in the tumor microenvironment. By inhibiting CAIX, 5-ethyl-2-methoxy-N-(2-phenoxyethyl)benzenesulfonamide disrupts the pH balance in the tumor microenvironment, leading to the inhibition of tumor growth and proliferation.
Biochemical and Physiological Effects:
5-ethyl-2-methoxy-N-(2-phenoxyethyl)benzenesulfonamide has been found to have various biochemical and physiological effects. Studies have shown that 5-ethyl-2-methoxy-N-(2-phenoxyethyl)benzenesulfonamide can induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of tumor growth and proliferation. 5-ethyl-2-methoxy-N-(2-phenoxyethyl)benzenesulfonamide has also been found to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to the tumor. This leads to the inhibition of tumor growth and metastasis.
実験室実験の利点と制限
One of the advantages of using 5-ethyl-2-methoxy-N-(2-phenoxyethyl)benzenesulfonamide in lab experiments is its specificity for CAIX. 5-ethyl-2-methoxy-N-(2-phenoxyethyl)benzenesulfonamide has been found to selectively inhibit CAIX, which is overexpressed in various types of cancer cells. This makes 5-ethyl-2-methoxy-N-(2-phenoxyethyl)benzenesulfonamide a potential therapeutic agent for the treatment of cancer. However, one of the limitations of using 5-ethyl-2-methoxy-N-(2-phenoxyethyl)benzenesulfonamide in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research and development of 5-ethyl-2-methoxy-N-(2-phenoxyethyl)benzenesulfonamide. One of the future directions is the optimization of the synthesis method to improve the yield and purity of 5-ethyl-2-methoxy-N-(2-phenoxyethyl)benzenesulfonamide. Another future direction is the development of novel analogs of 5-ethyl-2-methoxy-N-(2-phenoxyethyl)benzenesulfonamide with improved solubility and efficacy. Additionally, further studies are needed to investigate the potential of 5-ethyl-2-methoxy-N-(2-phenoxyethyl)benzenesulfonamide as a therapeutic agent for the treatment of cancer in preclinical and clinical trials.
合成法
The synthesis of 5-ethyl-2-methoxy-N-(2-phenoxyethyl)benzenesulfonamide involves the reaction between 5-ethyl-2-methoxybenzenesulfonyl chloride and 2-phenoxyethylamine. The reaction is carried out in the presence of a base and a solvent, such as dichloromethane or chloroform. The product is then purified by recrystallization to obtain pure 5-ethyl-2-methoxy-N-(2-phenoxyethyl)benzenesulfonamide.
科学的研究の応用
5-ethyl-2-methoxy-N-(2-phenoxyethyl)benzenesulfonamide has been found to have potential applications in the field of medicine, particularly in the treatment of cancer. Studies have shown that 5-ethyl-2-methoxy-N-(2-phenoxyethyl)benzenesulfonamide has antitumor activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. 5-ethyl-2-methoxy-N-(2-phenoxyethyl)benzenesulfonamide has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
特性
分子式 |
C17H21NO4S |
|---|---|
分子量 |
335.4 g/mol |
IUPAC名 |
5-ethyl-2-methoxy-N-(2-phenoxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C17H21NO4S/c1-3-14-9-10-16(21-2)17(13-14)23(19,20)18-11-12-22-15-7-5-4-6-8-15/h4-10,13,18H,3,11-12H2,1-2H3 |
InChIキー |
HIKYLSMKOOWXCW-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NCCOC2=CC=CC=C2 |
正規SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NCCOC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-ethyl-2-methoxy-N-[4-(2-thienylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B299522.png)

![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-1-adamantanecarboxamide](/img/structure/B299525.png)


![2-[(2-Chlorophenoxy)methyl]benzoic acid](/img/structure/B299532.png)

![N-benzyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide](/img/structure/B299535.png)
![3-(2,4-dichlorophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B299536.png)
![2,4-dimethyl-3-[(methylsulfonyl)amino]-N-(2-phenoxyethyl)benzenesulfonamide](/img/structure/B299539.png)
![N-(4-ethoxyphenyl)-4-({[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-thiazol-2-amine](/img/structure/B299540.png)


![N-(4-{[(2-phenylethyl)amino]carbonyl}phenyl)nicotinamide](/img/structure/B299545.png)